molecular formula C9H12N2O B1338838 2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine CAS No. 20348-26-9

2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

Cat. No. B1338838
CAS RN: 20348-26-9
M. Wt: 164.2 g/mol
InChI Key: DEYCWKUHWUXFCX-UHFFFAOYSA-N
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Description

The compound 2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a heterocyclic organic molecule that belongs to the class of oxazine derivatives. These compounds are of significant interest due to their potential pharmacological properties and their use as scaffolds for the development of new drugs .

Synthesis Analysis

The synthesis of pyrido[2,3-b][1,4]oxazin-2-ones, which are closely related to the target compound, can be achieved through a one-pot annulation process. This involves the reaction of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypy

Scientific Research Applications

Synthesis and Pharmaceutical Potential

  • Researchers have explored the synthesis of pyrido[3,2-b][1,4]oxazine derivatives, highlighting their potential as scaffolds for bioactive compounds. These compounds are synthesized using various methods, including the Smiles rearrangement, which has implications for developing new drug molecules (Gim et al., 2007).

Functionalized Derivatives

  • Functionalized derivatives of pyrido[3,2-b][1,4]oxazine have been synthesized, providing a pathway to create more complex molecules. These derivatives, obtained from reactions with compounds like 3-hydroxy-2-aminopyridine, open the door to novel chemical entities with potential applications in various fields (Arrault et al., 2002).

Regioselective and Diastereoselective Synthesis

  • Advances in the regioselective and diastereoselective synthesis of pyrido[2,1-b][1,3]oxazines have been achieved. Such methodologies allow for the creation of compounds with specific configurations, which is crucial in drug development and other applications (Asghari & Habibi, 2012).

Thermodynamic and Spectroscopic Analysis

  • Thermodynamic and spectroscopic properties of various oxazine derivatives, including pyrido[3,2-b][1,4]oxazine, have been investigated. This research is vital for understanding the stability and reactivity of these compounds, which can influence their practical applications (Moloney et al., 1992).

Photochromic Properties

  • The photochromic properties of certain oxazine compounds have been studied, revealing their potential in developing materials that change color in response to light. This property could have applications in smart materials and sensors (Baillet et al., 1995).

Advanced Organic Synthesis

  • The oxazine ring, including the pyrido[3,2-b][1,4]oxazine system, is instrumental in advanced organic synthesis. It serves as a building block for various heterocyclic compounds, which are crucial in medicinal chemistry and material science (Thorimbert et al., 2018).

properties

IUPAC Name

2,2-dimethyl-3,4-dihydropyrido[3,2-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-9(2)6-11-8-7(12-9)4-3-5-10-8/h3-5H,6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYCWKUHWUXFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(O1)C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60526438
Record name 2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60526438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

CAS RN

20348-26-9
Record name 2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60526438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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